(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine
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Overview
Description
(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of 2-bromo-1,3-thiazole with 2,2-dimethylpropylamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of cell death in cancer cells. The compound may also interfere with DNA replication and protein synthesis in pathogens .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl group enhances its lipophilicity and may improve its ability to penetrate cell membranes, making it a valuable compound for various applications .
Properties
CAS No. |
1247681-06-6 |
---|---|
Molecular Formula |
C9H16N2S |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
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